![molecular formula C18H17NS B14318047 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]benzenethiol is an organic compound characterized by its unique structure, which includes an indole moiety and a benzenethiol group connected via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol typically involves the following steps:
Formation of the Indole Derivative: The indole derivative, 3,3-dimethylindole, can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetone under acidic conditions.
Ethenylation: The indole derivative is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Thiol Addition: Finally, the ethenylated indole is reacted with benzenethiol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Heck reaction and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The ethenyl linkage can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The indole and benzenethiol moieties can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted indole or benzenethiol derivatives depending on the electrophile used.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential ligand in transition metal-catalyzed reactions.
Biology:
Fluorescent Probes: The indole moiety can be used in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol depends on its application. In biological systems, the indole moiety can interact with various biomolecules through π-π stacking and hydrogen bonding, influencing cellular pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Comparación Con Compuestos Similares
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]phenol: Similar structure but with a hydroxyl group instead of a thiol.
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]benzene: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness: 2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]benzenethiol is unique due to the presence of both the indole and thiol functionalities, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C18H17NS |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol |
InChI |
InChI=1S/C18H17NS/c1-18(2)14-8-4-5-9-15(14)19-17(18)12-11-13-7-3-6-10-16(13)20/h3-12,20H,1-2H3/b12-11+ |
Clave InChI |
BVBRTPFWVOMDPJ-VAWYXSNFSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3S)C |
SMILES canónico |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=CC=C3S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


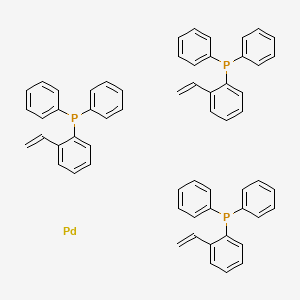
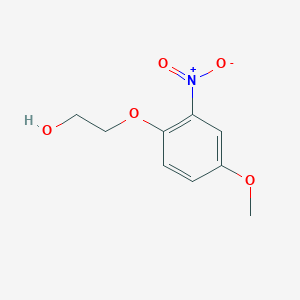
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
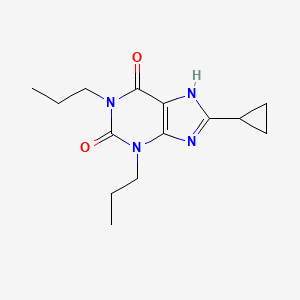
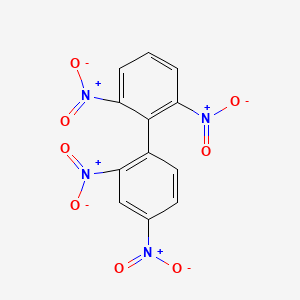

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
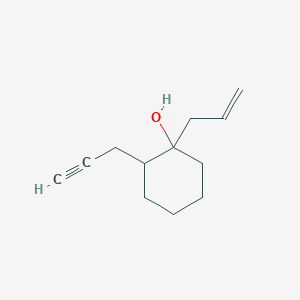
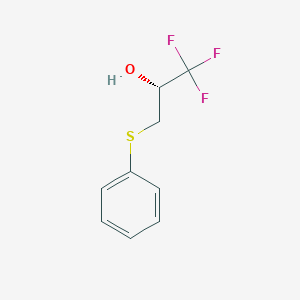
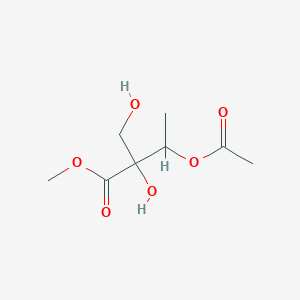
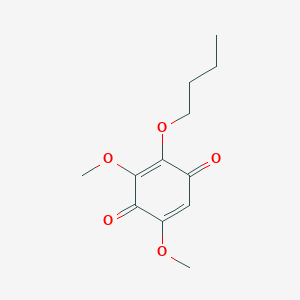

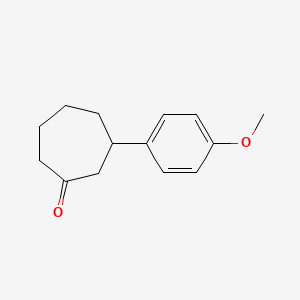
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
